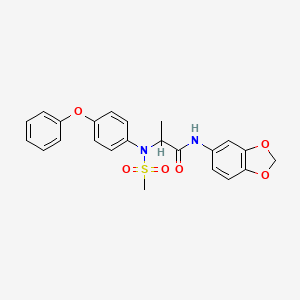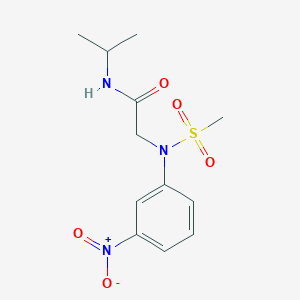![molecular formula C17H23N3O5S B4022307 1-[(2-nitrophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine](/img/structure/B4022307.png)
1-[(2-nitrophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine
Overview
Description
"1-[(2-nitrophenyl)sulfonyl]-2-(1-piperidinylcarbonyl)piperidine" is a compound that has been studied in various contexts due to its interesting chemical and physical properties. It is part of a class of compounds that often exhibit biological activities and are significant in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves reactions with piperidine and various sulfonyl chlorides or derivatives. For example, the synthesis of "1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" was achieved by condensing [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride using triethylamine as the base (Prasad et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using X-ray crystallography. For example, the structure of "1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" shows that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral (Prasad et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include various substitution and addition reactions. For instance, a study on the reaction of organic azides with tetrahydropyridines to form sulfonamides indicates the versatility of reactions these compounds can undergo (Warren & Knaus, 1987).
Physical Properties Analysis
The physical properties, such as crystallization, of these compounds are often influenced by their molecular structure. For instance, compounds with piperidine rings typically crystallize in specific crystal classes and exhibit characteristic bond angles and conformations (Prasad et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c21-17(18-11-5-1-6-12-18)15-9-4-7-13-19(15)26(24,25)16-10-3-2-8-14(16)20(22)23/h2-3,8,10,15H,1,4-7,9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYILUIPCOWCBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B4022225.png)
![5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4022228.png)
![methyl 3-{10-[bis(4-methylphenyl)methylene]-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoate](/img/structure/B4022232.png)

![N-[2-furyl(8-hydroxy-5-nitro-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4022245.png)
![N~1~-cycloheptyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4022260.png)
![N-isopropyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4022265.png)


![4-chloro-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4022302.png)
![1-[2-fluoro-4-nitro-5-(1-piperazinyl)phenyl]azepane](/img/structure/B4022304.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4022320.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4022321.png)